AhR Antagonism Potency: PD-1/PD-L1-IN-38 Demonstrates Superior Target-Specific Activity Compared to Natural AhR Inhibitors
The luciferase reporter gene assay revealed that (±)-13e exhibits better AhR inhibitory activity (IC50 = 0.30 μM and 0.25 μM) than that of the natural product DNPs characterized within the same study, establishing improved potency over the parent natural scaffolds [1].
| Evidence Dimension | AhR Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.25 μM and 0.30 μM |
| Comparator Or Baseline | DNPs (natural products): Weaker activity per report |
| Quantified Difference | Sub-micromolar potency superior to parent natural compounds |
| Conditions | Luciferase reporter gene assay |
Why This Matters
Quantitative AhR antagonism data validates the rationale for selecting a synthetic analog over natural product extracts for reproducible in vitro investigation.
- [1] Li Z, Li S, Xing Z, et al. Discovery of Natural Ah Receptor Antagonists from Salvia miltiorrhiza Bunge and Synthesis of Analogs for Tumor Immunotherapy. Journal of Medicinal Chemistry. 2024;67(2):1243-1261. doi:10.1021/acs.jmedchem.3c01740 View Source
